molecular formula C3H7N3O4S B3021727 2-Aminoimidazole sulfate CAS No. 36946-29-9

2-Aminoimidazole sulfate

Cat. No. B3021727
Key on ui cas rn: 36946-29-9
M. Wt: 181.17 g/mol
InChI Key: LEUJVEZIEALICS-UHFFFAOYSA-N
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Patent
US08207334B2

Procedure details

2-Aminoimidazole monosulfate (500 mg, 1.89 mmol) and potassium carbonate (580 mg, 4.16 mmol) were suspended in DMF (2 mL) and chloroethyl piperidine mono hydrochloride (766 mg, 4.16 mmol) was added. The reaction was heated at 100° C. for 2.5 hours before being cooled to room temperature and filtered. The filtrate was concentrated and purified by column chromatography (95:4.5:0.5 dichloromethane:methanol:aqueous ammonia) and the product was isolated as a brown oil (83 mg, 11%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
580 mg
Type
reactant
Reaction Step Two
Quantity
766 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Yield
11%

Identifiers

REACTION_CXSMILES
S(O)(O)(=O)=O.[NH2:6][C:7]1[NH:8][CH:9]=[CH:10][N:11]=1.C(=O)([O-])[O-].[K+].[K+].Cl.Cl[CH2:20][CH2:21][N:22]1[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]1>CN(C=O)C>[N:22]1([CH2:21][CH2:20][N:8]2[CH:9]=[CH:10][N:11]=[C:7]2[NH2:6])[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]1 |f:0.1,2.3.4,5.6|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
S(=O)(=O)(O)O.NC=1NC=CN1
Step Two
Name
Quantity
580 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
766 mg
Type
reactant
Smiles
Cl.ClCCN1CCCCC1
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
before being cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (95:4.5:0.5 dichloromethane:methanol:aqueous ammonia)

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCC1)CCN1C(=NC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 83 mg
YIELD: PERCENTYIELD 11%
YIELD: CALCULATEDPERCENTYIELD 22.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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